Lactosucrose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Prebiotic Potential

Lactosucrose may act as a prebiotic. Prebiotics are non-digestible food components that promote the growth of beneficial bacteria in the gut. Studies suggest lactosucrose can stimulate the growth of Bifidobacteria, a genus of bacteria associated with positive gut health [].

Physiological Effects

Researchers are investigating the potential physiological effects of lactosucrose consumption. Some studies suggest it may improve mineral absorption, particularly calcium and magnesium.

Functional Food Ingredient

Due to its potential health benefits, lactosucrose is being explored as an ingredient in functional foods. Functional foods are products that provide health benefits beyond basic nutrition [].

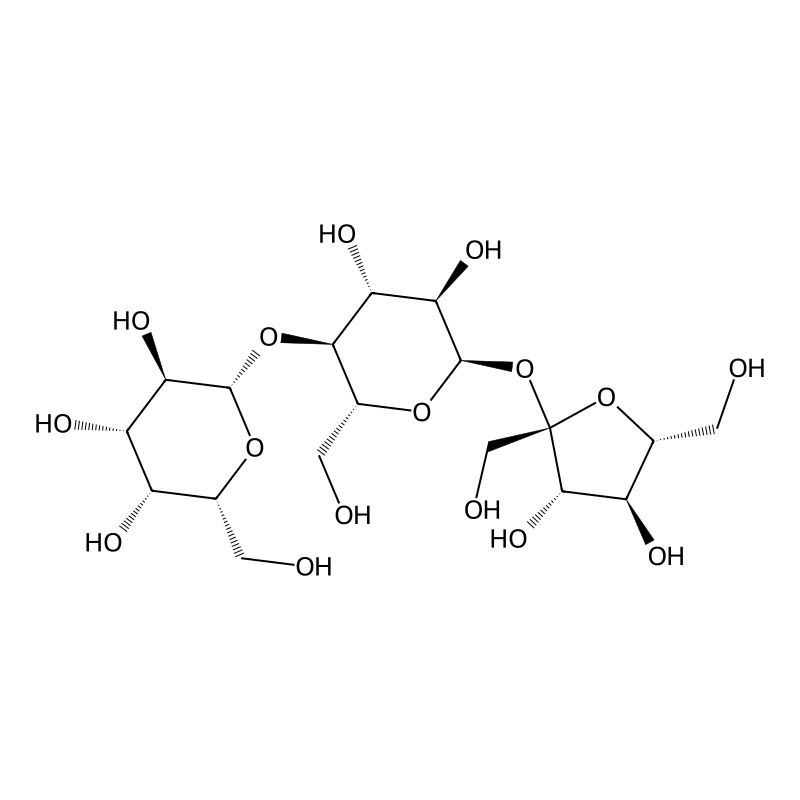

Lactosucrose is a synthetic trisaccharide composed of galactose, glucose, and fructose. It is formed through the enzymatic synthesis involving the substrates lactose and sucrose. Lactosucrose exhibits potential health benefits, particularly as a prebiotic, which can positively influence gut microbiota and enhance digestive health. The compound is characterized by its sweetness and low-caloric content, making it an attractive alternative to traditional sugars in food applications.

The synthesis of lactosucrose primarily involves two key enzymatic reactions:

- Transfructosylation Reaction: This reaction occurs when the enzyme β-fructofuranosidase catalyzes the transfer of a fructose unit from sucrose to lactose. The resulting product is lactosucrose.

- Hydrolysis Reaction: In some cases, hydrolysis may also occur, leading to the formation of various oligosaccharides as by-products, including galactooligosaccharides, particularly when β-galactosidase is employed in the synthesis process.

Lactosucrose has been shown to possess prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. Studies indicate that it can enhance intestinal health by improving gut microbiota composition and potentially reducing the risk of gastrointestinal disorders. Additionally, lactosucrose has been observed to inhibit fat accumulation in animal models by decreasing intestinal lipid absorption, suggesting its role in weight management and metabolic health .

Lactosucrose can be synthesized through several methods:

- Enzymatic Synthesis: This is the most common method, utilizing enzymes such as β-fructofuranosidase from various microbial sources (e.g., Arthrobacter sp., Bacillus sp.) for transfructosylation reactions. The optimal reaction conditions typically involve specific pH levels (around 6) and temperatures (approximately 50°C) to maximize yield .

- Co-immobilization Techniques: Recent advancements have introduced co-immobilization strategies combining β-fructofuranosidase with glucose oxidase to enhance production efficiency by mitigating product inhibition effects during synthesis .

- Levansucrase Catalysis: Levansucrases from various bacterial sources have also been explored for their ability to catalyze the synthesis of lactosucrose effectively, demonstrating selectivity for prebiotic formation .

Lactosucrose finds diverse applications in the food industry due to its functional properties:

- Prebiotic Additive: It is used as a functional ingredient in dairy products, infant formulas, and dietary supplements aimed at promoting gut health.

- Sugar Substitute: Due to its sweetness and low caloric value, lactosucrose serves as a sugar substitute in various food products.

- Stabilizer: It can act as a stabilizer in formulations requiring enhanced texture or shelf-life.

Lactosucrose shares structural similarities with several other oligosaccharides and disaccharides but stands out due to its unique composition and functional properties. Below are some similar compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Lactulose | Galactose + Fructose | Known for its laxative effects; widely used in medicine. |

| Oligofructose | Fructose units | Primarily used as a prebiotic; derived from inulin. |

| Galactooligosaccharides | Galactose + Glucose units | Promotes gut health but lacks the fructose component of lactosucrose. |

| Sucrose | Glucose + Fructose | Common table sugar; lacks prebiotic properties found in lactosucrose. |

Lactosucrose's distinct combination of galactose, glucose, and fructose not only contributes to its sweetness but also enhances its prebiotic efficacy compared to other similar compounds.

Lactosucrose (O-β-D-galactopyranosyl-(1→2)-β-D-fructofuranoside), also known as galactosylsucrose, emerged as a synthetic trisaccharide in the mid-20th century. While not naturally occurring, its development paralleled advancements in enzymatic synthesis technologies. Early studies in the 1960s explored its production via β-galactosidase-catalyzed transgalactosylation of sucrose with lactose. However, significant industrial progress began in the 1990s with the optimization of β-fructofuranosidase and levansucrase enzymes for transfructosylation reactions.

A pivotal milestone occurred in 1957 when lactulose (a structurally related disaccharide) was first identified as a prebiotic agent in infant formulas, establishing a foundation for subsequent oligosaccharide research. Lactosucrose’s commercial viability was later reinforced by its approval in Japan as a "Food for Specified Health Uses" (FOSHU) in 2005, recognizing its role in promoting intestinal health.

Classification as a Trisaccharide

Lactosucrose belongs to the family of non-reducing oligosaccharides, consisting of:

- Galactose linked via β-(1→2) glycosidic bond to

- Fructose, which is further connected to glucose through α-(1→2) linkage.

Molecular Formula: C₁₈H₃₂O₁₆

Molecular Weight: 504.4 g/mol

Its structure enables resistance to human digestive enzymes, making it an indigestible prebiotic. Unlike lactulose, lactosucrose incorporates three monosaccharides, distinguishing it as a trisaccharide with enhanced functional properties.

Global Research Landscape and Significance

Lactosucrose research has expanded globally, driven by its applications in functional foods and nutraceuticals. Key research hubs include Japan (pioneering commercialization), South Korea, and Europe, with studies focusing on enzymatic optimization, novel microbial sources, and health implications.

Table 1: Major Research Contributions by Region

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

Lactosucrose is a synthetic trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 grams per mole [1] [2]. The complete International Union of Pure and Applied Chemistry nomenclature for lactosucrose is O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside [1] [3]. This systematic name reflects the precise structural arrangement of the three constituent monosaccharide units and their specific glycosidic linkages.

The compound is also known by several alternative names including 4G-β-D-galactosylsucrose and lactosylfructoside [1] [2]. The Chemical Abstracts Service number for lactosucrose is 87419-56-5 [2]. The trisaccharide structure consists of galactose, glucose, and fructose units connected through specific glycosidic bonds [1].

The molecular architecture of lactosucrose features two distinct glycosidic linkages. The galactose unit is connected to the glucose unit through a β(1→4) glycosidic bond, while the glucose unit is linked to the fructose unit via an α(1→2) glycosidic bond [1] [3]. This structural arrangement places lactosucrose in the category of non-reducing trisaccharides, as the anomeric carbon of the glucose moiety is involved in the glycosidic linkage [4].

The three-dimensional structure of lactosucrose has been characterized using various spectroscopic techniques. Nuclear magnetic resonance spectroscopy confirms the presence of distinct anomeric carbons corresponding to each monosaccharide unit [5] [6]. High-resolution mass spectrometry with electrospray ionization provides molecular weight confirmation through the detection of the molecular ion peak [7] [8].

Stereochemical Configuration and Isomerism

The stereochemical configuration of lactosucrose is defined by the specific anomeric configurations of its constituent monosaccharides. The galactose unit exists in the β-configuration, as evidenced by the β(1→4) linkage to glucose [3] [4]. The glucose unit adopts the α-configuration at its anomeric carbon, which participates in the α(1→2) glycosidic bond with fructose [1] [3]. The fructose component exists in the β-fructofuranoside form [1].

Nuclear magnetic resonance analysis reveals characteristic anomeric proton signals that confirm these stereochemical assignments [5] [6]. The β-galactopyranosyl unit exhibits its anomeric proton signal in the typical range for β-linked galactose residues. Similarly, the α-glucopyranosyl unit shows anomeric proton characteristics consistent with α-glucose configuration [5].

The stereochemical integrity of lactosucrose is maintained through the specific enzyme-catalyzed synthesis process. During enzymatic transfructosylation reactions, the stereochemical configuration of the donor and acceptor substrates is preserved in the final product [9] [4]. This retention of configuration ensures that lactosucrose maintains its defined three-dimensional structure and biological activity.

Lactosucrose does not exhibit significant isomerism under normal conditions due to the fixed nature of its glycosidic linkages [1]. However, under specific chemical or enzymatic conditions, minor structural modifications may occur. The compound can potentially undergo hydrolysis at either glycosidic bond, leading to the formation of constituent disaccharides or monosaccharides [10].

Thermal Stability and Solubility Characteristics

Lactosucrose demonstrates notable thermal stability characteristics that are important for both analytical and industrial applications. The compound exhibits a melting point of approximately 181°C [11]. Under neutral conditions (pH 7.0), lactosucrose remains stable when exposed to 80°C for 2 hours [11]. However, under acidic conditions (pH 3.0) at the same temperature, the compound shows moderate stability with less than 20% decomposition after 2 hours [11].

The thermal stability of lactosucrose extends to higher temperatures under specific pH conditions. At pH 4.5, the compound remains stable for 1 hour at temperatures up to 120°C [11]. This thermal robustness makes lactosucrose suitable for various food processing applications where elevated temperatures are required.

Enzymatic synthesis of lactosucrose shows optimal temperature ranges between 40-50°C [12] [13]. At 40°C, maximum production yields of 153.1 grams per liter have been achieved [12]. Thermostable enzyme systems can effectively produce lactosucrose at 50°C, with yields reaching 109-224 grams per liter depending on reaction conditions [9] [13].

The solubility characteristics of lactosucrose in aqueous media have been well-documented. A preparation containing 98% lactosucrose (LS-98) exhibits a solubility of 36.7 grams per liter in water at 25°C [11]. This solubility is significantly higher than many other oligosaccharides and contributes to the compound's utility in various applications.

Lactosucrose demonstrates excellent water-holding capacity when in concentrated solutions. A 70% weight/weight solution exhibits a water activity of 0.87 at 25°C [11]. The compound also shows high hygroscopic properties, readily absorbing moisture from the environment [11]. These characteristics are important for understanding the behavior of lactosucrose in food systems and during storage.

The crystallization behavior of lactosucrose follows specific patterns that have been optimized for industrial production. Crystalline lactosucrose can be obtained by concentrating purified solutions to 70-85% weight/weight and maintaining them at 10-35°C for several months [14]. The addition of seed crystals can accelerate the crystallization process when working with solutions at lactosucrose concentrations of 60-85% weight/weight [14].

Comparative Analysis with Analogous Oligosaccharides

When compared to other trisaccharides of similar molecular composition, lactosucrose exhibits distinct structural and functional characteristics. Raffinose, another trisaccharide with the same molecular formula (C18H32O16), differs significantly in its glycosidic linkage pattern [15]. While lactosucrose contains β(1→4) and α(1→2) linkages, raffinose features α(1→6) and α(1→2) connections between its galactose, glucose, and fructose units [15].

The sweetness profile of lactosucrose differs markedly from other oligosaccharides. Lactosucrose exhibits approximately 30% of the sweetness of sucrose [11], which is significantly higher than raffinose (approximately 10% of sucrose sweetness) [15]. This enhanced sweetness makes lactosucrose more suitable for food applications where palatability is important.

Maltotriose, a glucose-based trisaccharide, shares the same molecular weight as lactosucrose but exhibits different functional properties [16]. While maltotriose consists entirely of glucose units connected by α(1→4) glycosidic bonds, lactosucrose incorporates three different monosaccharides [16]. The sweetness of maltotriose is considerably lower than lactosucrose, and its prebiotic properties have not been as extensively characterized [16].

In terms of digestibility, lactosucrose demonstrates superior resistance to human digestive enzymes compared to many other oligosaccharides [1]. This indigestible nature contributes to its prebiotic activity, allowing it to reach the colon intact where it can be selectively metabolized by beneficial bacteria [17]. Galactooligosaccharides, while also exhibiting prebiotic properties, differ in their structural composition and fermentation patterns [18].

The stability profiles of these oligosaccharides vary significantly under different conditions. Lactosucrose shows better thermal stability than many galactooligosaccharides, which can be advantageous for food processing applications [12] [11]. The hydrolysis kinetics of lactosucrose in subcritical water have been studied alongside other trisaccharides, revealing that the specific glycosidic bonds influence the rate and pattern of degradation [10].

β-Fructofuranosidase-Mediated Transfructosylation

The β-fructofuranosidase-mediated pathway represents the most extensively studied and commercially viable approach for lactosucrose biosynthesis. This enzymatic system operates through a transfructosylation mechanism where the fructosyl moiety from sucrose is transferred to the reducing end of lactose, forming the trisaccharide lactosucrose while liberating glucose as a byproduct [1] [2].

Arthrobacter sp. K-1 Enzyme Systems

The β-fructofuranosidase from Arthrobacter sp. K-1 has been extensively characterized as a model enzyme for lactosucrose synthesis, demonstrating exceptional catalytic efficiency and structural stability. This enzyme, classified within the glycoside hydrolase family 68, exhibits a five-bladed β-propeller fold structure that is characteristic of levansucrases, though its primary catalytic activity favors hydrolysis over polymerization when incubated with sucrose alone [3] [4].

The enzyme operates through an ordered bi-bi mechanism, where sucrose binds first to the enzyme active site, followed by lactose, ultimately resulting in the release of lactosucrose as the final product [1]. The crystal structure reveals a highly conserved catalytic cleft that shares significant homology with Gluconacetobacter diazotrophicus levansucrase, with notable differences in two amino acid residues: Tyr232 and Pro442, which are not conserved between the two enzymes [3] [4].

Under optimal reaction conditions of pH 6.0 and temperature 50°C, the Arthrobacter sp. K-1 β-fructofuranosidase achieves lactosucrose yields of 109 g/L with molar conversion ratios reaching 49.3% within one hour of reaction time [2] [5]. The enzyme demonstrates remarkable substrate specificity, with optimal substrate concentrations of 150 g/L sucrose and 150 g/L lactose, requiring enzyme loading of 40 μg/mL for maximum efficiency [2] [5].

Thermostability enhancement studies have revealed significant improvements through directed mutagenesis approaches. The most successful mutant, T47S/S200T/F447P/F470Y/P500S, exhibits a 16.5-fold increase in thermostability compared to the wild-type enzyme, with a half-life of 182 minutes at 60°C [6] [7]. This enhancement is achieved through multiple mechanisms including the formation of new hydrogen bonds and conformational changes that stabilize the enzyme structure at elevated temperatures [6] [7].

The molecular weight of the purified enzyme is approximately 56 kDa, and it can be efficiently produced through heterologous expression in Escherichia coli using optimized signal peptides for extracellular secretion [2] [5]. The torT signal peptide demonstrates superior performance, achieving extracellular enzyme activity of 111.01 U/mL, which represents a 38.4-fold improvement over the OmpA signal peptide [2] [5].

Bacillus methanolicus LB-1 Derivatives

The β-fructofuranosidase from Bacillus methanolicus LB-1 represents a novel enzyme source with distinct characteristics from the Arthrobacter sp. K-1 system. This enzyme was isolated from traditional rice wine and demonstrates unique fermentation optimization parameters that differ significantly from other β-fructofuranosidase systems [8].

The enzyme production is optimized under specific fermentation conditions: 10 g/L glucose, 5 g/L yeast extract, initial medium pH 7.0, temperature 37°C, and 24-hour fermentation period, yielding maximum enzyme activity of 8.63 U/mL [8]. The purified enzyme exhibits a molecular weight of 45 kDa, as determined by SDS-PAGE analysis following purification through ammonium sulfate fractional precipitation and Sephadex G-75 gel filtration chromatography [8].

The optimal reaction conditions for lactosucrose biosynthesis using B. methanolicus LB-1 β-fructofuranosidase are pH 7.0 and temperature 37°C, with enzyme loading of 6.0 U/g sucrose. Under these conditions, using 15% sucrose and 15% lactose as substrates, the enzyme achieves lactosucrose production of 110 g/L after 28 hours of reaction time [8]. High-performance liquid chromatography analysis confirms the formation of lactosucrose with a distinct elution peak at approximately 30 minutes, validating the enzyme's effective transfructosylation activity [8].

The enzyme demonstrates excellent stability and reusability characteristics, making it a promising candidate for industrial applications. The longer reaction time requirement (28 hours) compared to other systems suggests different kinetic parameters, potentially offering advantages in continuous production systems where extended reaction periods are acceptable [8].

Levansucrase-Catalyzed Transglycosylation

Levansucrase-catalyzed transglycosylation represents an alternative enzymatic pathway for lactosucrose synthesis, utilizing fructosyltransferase activity to transfer fructosyl units from sucrose to lactose. This pathway offers distinct advantages in terms of product selectivity and reaction efficiency under specific conditions.

Leuconostoc mesenteroides B-512 FMC Mechanisms

The levansucrase from Leuconostoc mesenteroides B-512 FMC demonstrates exceptional performance in lactosucrose biosynthesis, achieving the highest reported yields among enzymatic systems studied. This enzyme operates through a transfructosylation mechanism similar to β-fructofuranosidase but with distinct kinetic parameters and substrate preferences [9] [10] [11].

The enzyme consists of 424 amino acid residues with a calculated molecular mass of 47.1 kDa, though the purified His-tagged protein exhibits an apparent molecular weight of 51.7 kDa on SDS-PAGE analysis [12]. Native PAGE analysis reveals enzyme activity at 103 kDa, indicating the active form exists as a dimer under physiological conditions [12].

Optimal reaction conditions for lactosucrose synthesis are pH 6.5 and temperature 50°C, with substrate concentrations of 27% (w/v) sucrose and 27% (w/v) lactose, and enzyme loading of 5 U/mL [9] [10] [11]. Under these optimized conditions, the maximum lactosucrose yield reaches 224 g/L after just one hour of reaction time, representing the second-highest yield ever reported for enzymatic lactosucrose synthesis [9] [10] [11].

The enzyme exhibits excellent kinetic properties with a Km value of 26.6 mM for sucrose and Vmax of 126.6 μmol/min/mg [12]. The optimum temperature and pH for levan formation are 30°C and pH 6.2, respectively, though lactosucrose synthesis conditions differ slightly from optimal levan production parameters [12].

Structural analysis confirms the enzyme produces lactosucrose with the correct β-D-galactopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside linkage, as determined by nuclear magnetic resonance spectroscopy [9] [10] [11]. The enzyme demonstrates complete inhibition by 1 mM Hg2+ or Ag2+, indicating sensitivity to heavy metal ions [12].

The enzyme's multidomain structure includes additional domains beyond the catalytic domain, which play essential roles in stability, activity, specificity, and polymerization processes [13]. Joint participation of the N-terminal and C-terminal domains is crucial for enzyme function, with the N-terminal region primarily involved in stability and the transition region playing an essential role in transfructosylation reactions and polymer elongation [13].

Recombinant Expression in E. coli

The successful heterologous expression of Leuconostoc mesenteroides B-512 FMC levansucrase in Escherichia coli represents a significant advancement in enzyme production technology. The target gene was cloned and expressed using optimized vector systems, with the recombinant enzyme purified to homogeneity through nickel affinity chromatography followed by gel filtration chromatography [9] [10] [11].

Expression optimization studies revealed critical parameters for maximum enzyme production. The recombinant system achieves high-level expression with proper folding and enzymatic activity, though the enzyme is primarily located in the periplasmic fraction rather than being secreted extracellularly [14]. Approximately 79 to 93% of total levansucrase activity is found in the periplasmic fraction, with minimal activity in cytoplasmic, membrane, or extracellular fractions [14].

The expression is dependent on the vector-based Plac promoter, with optimal expression achieved when the distance between the translational start codon and the promoter is minimized [14]. Deletion analysis demonstrates that the spatial distance and orientation of the gene relative to the promoter significantly influence recombinant enzyme synthesis [14].

Scale-up studies demonstrate the feasibility of industrial production, with the recombinant enzyme maintaining identical catalytic properties to the native enzyme. The purified recombinant levansucrase exhibits the same optimal conditions and kinetic parameters as the wild-type enzyme, confirming proper folding and assembly in the heterologous host [9] [10] [11].

The recombinant expression system offers several advantages including consistent enzyme production, elimination of contaminating enzymes, and the ability to implement genetic modifications for improved performance. The system has been successfully scaled for industrial applications, providing a reliable source of high-quality levansucrase for lactosucrose production [9] [10] [11].

Transgalactosylation via β-Galactosidase

The transgalactosylation pathway utilizing β-galactosidase represents a fundamentally different approach to lactosucrose synthesis, where the galactosyl moiety from lactose is transferred to the glucose unit of sucrose. This pathway produces lactosucrose alongside other galacto-oligosaccharides, creating a complex mixture of bioactive compounds [15] [16].

The β-galactosidase from Bacillus circulans has been extensively studied as a model enzyme for this pathway, demonstrating effective synthesis of lactosucrose and its structural analogues. The enzyme operates through a transgalactosylation mechanism where lactose serves as the galactosyl donor and sucrose acts as the acceptor molecule [15] [16].

During the reaction, four distinct transfer products are formed and can be tracked using high-performance liquid chromatography with refractive index detection. The products have been identified through mass spectrometry and nuclear magnetic resonance spectroscopy as: lactosucrose (β-D-galactopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), its (1→3) linkage analogue, and higher molecular weight oligosaccharides [15] [16].

The production order of transfer products follows the sequence: galactosyl-galactose-glucose > lactosucrose > galactosyl-galactose-glucose-fructose > (1→3) lactosucrose analogue. This same relationship is observed for the hydrolytic rates of the transfer products, indicating consistent enzyme specificity throughout the reaction [15] [16].

Optimal synthetic conditions vary depending on the target product. For lactosucrose production, the optimal conditions include controlled temperature, reaction time, substrate concentration, donor/acceptor molar ratios, and enzyme concentration. Under optimized conditions, the total transfer product yield reaches 146 g/L after 4 hours of reaction time [15] [16].

The enzyme exhibits high transgalactosylation activity compared to other β-galactosidases, with Bacillus circulans and Aspergillus oryzae enzymes showing superior transgalactosylation activity compared to Kluyveromyces lactis enzymes, which favor hydrolytic activity [17] [18]. The balance between transgalactosylation and hydrolytic activities can be modulated by adjusting galactose donor concentrations and reaction conditions [17] [18].

Advanced characterization of the Bacillus circulans ATCC 31382 β-galactosidase reveals a 189 kDa enzyme with multiple isoforms (β-gal-A, β-gal-B, β-gal-C, and β-gal-D) resulting from C-terminal cleavage by endogenous proteases [19] [20]. These isoforms exhibit different selectivities for lactose hydrolysis and galacto-oligosaccharide synthesis, with β-gal-A and β-gal-B showing the best performance for product formation at high lactose concentrations [20].

The enzyme demonstrates excellent thermal stability and higher activity toward lactose compared to other β-galactosidase enzymes, making it particularly suitable for industrial applications [19]. Response surface methodology optimization reveals optimal conditions of pH 6.0, temperature 50°C, with enzyme concentrations and substrate ratios carefully balanced to maximize product yield while minimizing unwanted side reactions [21].

Data Tables

| Parameter | Arthrobacter sp. K-1 | Arthrobacter sp. 10138 | B. methanolicus LB-1 | M. saccharophilum K-1 |

|---|---|---|---|---|

| Optimal pH | 6.0 | 6.0 | 7.0 | 6.0 |

| Optimal Temperature (°C) | 50 | 50 | 37 | 50 |

| Lactosucrose Yield (g/L) | 109 | 109 | 110 | Not reported |

| Conversion Ratio (%) | 49.3 | 49.3 | Not reported | Not reported |

| Molecular Weight (kDa) | 56 | 56 | 45 | 56 |

| Reaction Time (h) | 1 | 1 | 28 | Not reported |

| Mechanism | Ordered bi-bi | Transfructosylation | Transfructosylation | Transfructosylation |

| Parameter | L. mesenteroides B-512 | L. mesenteroides B-512 FMC | V. natriegens | G. oxydans |

|---|---|---|---|---|

| Expression Host | E. coli | E. coli | Native | Native |

| Optimal pH | 6.2 | 6.5 | Not reported | Not reported |

| Optimal Temperature (°C) | 30 | 50 | Not reported | Not reported |

| Lactosucrose Yield (g/L) | Not reported | 224 | 328 | Not reported |

| Molecular Weight (kDa) | 51.7 | 47.1 | Not reported | Not reported |

| Reaction Time (h) | Not reported | 1 | Not reported | Not reported |

| Enzyme Activity (U/mL) | Not reported | 5 | Not reported | Not reported |

| Parameter | B. circulans | B. circulans ATCC 31382 | A. oryzae | K. lactis |

|---|---|---|---|---|

| Product Mixture | Lactosucrose + analogues | GOS + lactosucrose | GOS | GOS |

| Optimal pH | 6.0 | 6.0 | Not reported | Not reported |

| Optimal Temperature (°C) | 50 | 50 | Not reported | Not reported |

| Total Products Yield (g/L) | 146 | 252.8 | Not reported | Not reported |

| Reaction Time (h) | 4 | 4 | Not reported | Not reported |

| Transgalactosylation Activity | High | High | High | Low |

| Main Product Linkage | β(1→4) | β(1→4), β(1→3), β(1→6) | Variable | Variable |